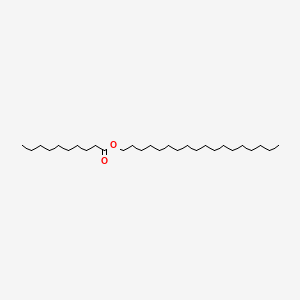

Octadecyl decanoate

Description

Significance in Contemporary Chemical Science

Octadecyl decanoate (B1226879) (C28H56O2) is a compound of academic interest, primarily as a model system for understanding the behavior of long-chain alkyl compounds. Its molecular structure, comprising a decanoate moiety esterified with an octadecyl group, imparts specific characteristics that are relevant to various scientific disciplines. wikipedia.orgontosight.ai The study of such long-chain esters contributes to a deeper understanding of molecular interactions, phase transitions, and the development of novel materials. Research involving compounds like octadecyl decanoate often focuses on their potential as components in lubricants, emollients, and as phase change materials (PCMs) for thermal energy storage, although specific applications are typically explored in the broader context of long-chain alkyl esters. uni.lulipidmaps.org

Overview of Ester Chemistry in Advanced Research Contexts

Esters are a fundamental class of organic compounds formed through the esterification reaction, typically involving a carboxylic acid and an alcohol. fishersci.com This reaction is a cornerstone of organic synthesis, enabling the creation of a vast array of compounds with diverse applications. mpg.defishersci.co.uk In advanced research contexts, ester chemistry extends beyond simple synthesis to encompass complex molecular design and functional material development.

Esters are ubiquitous in nature, contributing to the characteristic flavors and aromas of fruits and flowers, and forming essential components of natural products such as fats, oils, and waxes. fishersci.com Their versatility makes them indispensable in numerous industries. In pharmaceuticals, esters are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as prodrugs to enhance solubility and bioavailability. wikipedia.orgmpg.de In materials science, esters serve as monomers for the synthesis of polymers like polyesters and polyacrylates, which find applications in textiles, plastics, and biomedical devices. wikipedia.orgrokchem.co.ukmpg.de They are also employed as solvents and plasticizers. mpg.de Advanced research in ester chemistry often explores new synthetic methodologies, including catalytic, photocatalytic, and electrocatalytic approaches, as well as the study of their electronic, optical, and biological properties for novel applications. fishersci.co.uk The ability to precisely control the synthesis and properties of esters is critical for developing advanced materials and fine chemicals.

Scope of Academic Inquiry for Long-Chain Alkyl Decanoates

Academic inquiry into long-chain alkyl decanoates, including octadecyl decanoate, primarily revolves around understanding their physical and chemical behaviors, particularly their thermal properties, phase transitions, and self-assembly characteristics. Researchers investigate these compounds to elucidate fundamental principles governing molecular organization and to explore their potential in advanced material applications.

Key areas of academic inquiry include:

Thermal Properties and Phase Behavior: Studies often utilize techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize melting points, crystallization behavior, and thermal stability. uni.lurokchem.co.ukfishersci.ca The length of the alkyl chain significantly influences these thermal properties, impacting the material's potential as a phase change material for thermal energy storage or as a component in temperature-sensitive formulations. uni.lufishersci.ca

Self-Assembly and Supramolecular Structures: The long alkyl chains of these esters can facilitate self-assembly into ordered structures in various environments, which is relevant for the development of surfactants, emulsions, and other structured materials. rokchem.co.ukfishersci.ca Research in this area often employs techniques like X-ray diffraction and microscopy to investigate the formation and characteristics of these assemblies. rokchem.co.ukfishersci.ca

Material Science Applications: Beyond their use as model compounds, long-chain alkyl decanoates are explored for their practical utility in advanced materials. This includes their incorporation into polymer systems to modify properties such as viscosity and pour point, and their role in the formulation of specialized lubricants and emollients. lipidmaps.orgrokchem.co.uk The synthesis and characterization of such compounds are often performed using spectroscopic methods like Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). rokchem.co.uk

While specific experimental data for the melting and boiling points of octadecyl decanoate are not widely reported in the academic literature searched, its molecular characteristics and estimated properties are documented. wikipedia.orgontosight.ai For instance, the estimated solubility in water at 25 °C is very low, and its XLogP3-AA is estimated to be high, indicating its hydrophobic nature. ontosight.ai

Table 1: Key Chemical Properties of Octadecyl Decanoate

| Property | Value | Source |

| Molecular Formula | C28H56O2 | wikipedia.orgontosight.ai |

| Molecular Weight | 424.7 g/mol | wikipedia.orgontosight.ai |

| CAS Number | 34689-06-0 | wikipedia.orgontosight.ai |

| PubChem CID | 118716 | wikipedia.org |

| Classification | Wax monoester (Fatty Acyls) | wikipedia.org |

| Estimated Water Solubility (25 °C) | 3.375e-008 mg/L (estimated) | ontosight.ai |

| Estimated XLogP3-AA | 13.00 (estimated) | ontosight.ai |

Properties

IUPAC Name |

octadecyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-27-30-28(29)26-24-22-20-10-8-6-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGRELFDBYFQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067865 | |

| Record name | Decanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34689-06-0 | |

| Record name | Stearyl caprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34689-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034689060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON71M961DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Octadecyl Decanoate in Advanced Materials Science and Engineering

Polymeric Systems and Side-Chain Crystallization Behavior

The presence of long alkyl side chains, like the octadecyl group, in polymeric systems significantly influences their crystallization behavior, leading to complex and ordered structures. These side chains can undergo crystallization, forming distinct crystalline domains within the polymer matrix, which in turn dictates the material's morphology and properties wikipedia.orgfishersci.cawikipedia.orgnih.gov.

Crystalline-Amorphous Layered Structures in Comb-Like Polymers

Comb-like polymers, characterized by a polymer main chain with long pendant side chains, often exhibit crystalline-amorphous layered structures fishersci.cawikipedia.orgnih.gov. Studies on comb-like polyacrylates and polymethacrylates containing crystallizable n-octadecyl side chains have revealed the formation of such layered architectures fishersci.ca. The inherent incompatibility between the polymeric main chain and the side chains in these comb-like structures contributes to the development of novel hierarchical architectures fishersci.ca. Research indicates that alternate amorphous and crystalline layered structures are a common feature in these polymers wikipedia.org. The specific lengths of the side alkyl groups are crucial in determining the crystal domains within comb-like polymers, leading to distinct structural and packing patterns nih.gov. It has been observed that only the carbon atoms positioned further away from the main chain are capable of entering the crystalline phase nih.gov.

Cocrystallization Phenomena with Low-Molecular-Weight Analogues

The n-alkyl side chains of comb-like polymers can participate in cocrystallization phenomena with low-molecular-weight analogues. For instance, the side chains of comb-like polymers have been shown to cocrystallize with n-octadecanoic acid (C18, PubChem CID: 5281) by incorporating the C18 molecules into their hexagonal crystalline lattice fishersci.ca. This process can be significant, as the addition of C18 to amorphous polymethacrylates (PMx) can induce the formation of crystalline domains through this cocrystallization mechanism with the polymer's side chains fishersci.ca.

Self-Assembled Lamellae in Statistical Copolymers Containing Octadecyl Units

Statistical copolymers incorporating octadecyl units can form self-assembled lamellar structures, with their morphology dependent on factors such as comonomer composition and annealing temperature lipidmaps.orgthegoodscentscompany.com. For example, statistical copolymers of N-octadecyl acrylamide (B121943) (PubChem CID: 73930) and N-(2-hydroxyethyl)acrylamide (PubChem CID: 193628) [p(ODA/HEAm)] have been observed to form self-assembled lamellae lipidmaps.orgthegoodscentscompany.com.

Initially, these copolymers can form a "side-chain-mixed" lamellar structure where both octadecyl acrylamide (ODA) and hydroxyethyl (B10761427) acrylamide (HEAm) side chains are oriented perpendicularly to the lamellar plane formed by the polymer main chain lipidmaps.orgthegoodscentscompany.com. Upon annealing at higher temperatures, a transition to a "side-chain-segregated" lamellar structure can occur. In this segregated structure, the ODA and HEAm side chains are still oriented perpendicularly to the lamellar plane but are arranged in opposite directions to each other lipidmaps.orgthegoodscentscompany.com. This self-assembly in random copolymers is driven by segregation between the main chain and side chain, or between different comonomers, with the main chain forming the lamellar plane and the side chains orienting perpendicularly to it nih.gov.

Table 1: Lamellar Structures in p(ODA/HEAm) Statistical Copolymers

| Annealing Temperature Condition | Lamellar Structure Type | Side Chain Orientation |

| ~10 °C above Tg | Side-chain-mixed | Perpendicular to main chain plane |

| ~50 °C above Tg (or 160 °C) | Side-chain-segregated | Perpendicular to main chain plane, in opposite directions |

| Source: lipidmaps.orgthegoodscentscompany.com |

Confinement Effects on Polymer Crystallization (e.g., in block copolymers)

Confinement plays a critical role in the crystallization behavior of polymers, particularly in block copolymers where crystallizable segments are restricted within microdomains wikipedia.orgsigmaaldrich.comnih.govchem960.com. In poly(styrene−block−octadecylmethacrylate) [P(S−b−ODMA)] block copolymers, strong confinement effects are observed when poly(n-octadecylmethacrylate) (PODMA, monomer: Octadecyl methacrylate, PubChem CID: 122600) cylinders have diameters less than 20 nm wikipedia.org. This confinement leads to increased crystallization times and broader transformation intervals in isothermal crystallization curves wikipedia.org. These effects are attributed to alterations in the nucleation mechanism and crystal growth processes wikipedia.org.

Block copolymers, through their self-assembly into ordered nanostructures, can confine crystallization within their microdomains, especially in strongly segregated systems chem960.com. Such confined crystallization results in unique kinetics, crystalline structures, and morphologies that differ significantly from those observed in bulk polymers chem960.com. In crystalline-amorphous diblock copolymers, confinement within microdomains can induce a preferred orientation of the crystals nih.gov. The orientational order of these crystals is governed by the competition between nucleation and crystal growth kinetics nih.gov.

Nucleation Mechanisms in Crystallizing Polymeric Systems

Nucleation is a fundamental step in polymer crystallization, a process made complex by the chain connectivity and the multiple length and time scales involved labsolu.ca. Polymer crystallization typically begins with a primary nucleation step, followed by crystal growth labsolu.ca. However, the inherent connectivity of numerous monomers in polymer chains often makes homogeneous nucleation a very slow process, potentially leading to unstable systems with low crystallinity labsolu.ca.

To overcome these limitations and enhance nucleation probability, various strategies are employed, including the use of nucleating agents, self-seeding techniques, epitaxy, and the application of external forces such as shearing labsolu.ca. Theories of polymer crystallization frequently describe crystal growth as occurring through a secondary nucleation process on the surface of a pre-existing crystal nih.gov. The Lauritzen-Hoffman (LH) surface nucleation theory, for instance, suggests that polymer crystallization is nucleation-controlled and quantifies the advancement of the growth front. Furthermore, a "self-induced nucleation" mechanism has been proposed, which involves the insertion of polymer chains into a branched primary lamellar crystal labsolu.ca.

Role in Functional Polymer Development

Octadecyl decanoate (B1226879) and, more broadly, polymers containing octadecyl units, contribute significantly to the development of functional polymers by enabling precise control over material structure and properties through side-chain crystallization and self-assembly. The ability to manipulate the aggregated structures of comb-like polymers, for example, is advantageous for designing responsive materials with novel architectures nih.gov.

The attachment of appropriate side chains to polymeric backbones can lead to materials with remarkable structures and advanced functionalities, including charge transport, optical properties, and responsive performance nih.gov. By controlling the primary structures of crystallizable side chains, it is possible to modulate properties such as thermosensitive viscosity, permeability, and adhesion nih.gov. This structural design approach is crucial for developing innovative polymer materials that are multifunctional or task-specific, offering enhancements in properties like ionic conductivity, chemical and thermal stability, and mechanical performance, thereby contributing to a sustainable future in materials science.

Tribological and Rheological Investigations of Systems Containing Octadecyl Decanoate

Lubricant Formulations and Performance Enhancement

Esters, including Octadecyl decanoate (B1226879), serve as compelling alternatives to traditional mineral oils in synthetic lubricant formulations due to their superior performance characteristics. These include enhanced thermal stability, reduced volatility, and improved lubrication properties sci-toys.comtandfonline.comdjklab.comukm.my. Octadecyl decanoate, specifically, is a hydrophobic compound, insoluble in water but soluble in organic solvents, making it suitable for oil-based applications ontosight.aiucl.ac.uk.

Rheological Characterization of Esters and Polymeric Additives

The rheological properties of lubricants, which describe their flow and deformation under stress, are paramount to their effectiveness. Many esters, including those synthesized for lubricant applications, often exhibit Newtonian fluid behavior sci-toys.comtandfonline.comdjklab.com. This means their viscosity remains relatively constant irrespective of changes in shear rate, ensuring stable lubrication performance. However, some branched dicarboxylate esters have been observed to behave as non-Newtonian fluids, where viscosity varies with shear rate researchgate.networldscientific.combiointerfaceresearch.com.

Polymeric additives are frequently incorporated into lubricant formulations to modify and enhance their rheological profiles. These additives function as viscosity index improvers, dispersants, and pour point depressants exportersindia.comwikipedia.orggoogle.comresearchgate.netjustia.com. Their effectiveness in improving viscosity and flow properties is often directly related to their molecular weight and concentration within the lubricant system exportersindia.comwikipedia.org.

The viscosity of liquids, including esters, generally decreases with increasing temperature due to increased molecular kinetic energy, which allows molecules to move more freely and reduces intermolecular attractive forces rheonics.comworldscientific.comwikipedia.orgsciengine.comevonik.com.

Viscosity Relationships and Flow Properties in Complex Fluid Systems

Viscosity is a fundamental property that dictates the flow characteristics of industrial fluids and is crucial for optimizing fluid dynamics, energy efficiency, and equipment performance rheonics.comwikipedia.orgsciengine.com. In complex fluid systems, such as multi-component lubricants containing Octadecyl decanoate and various additives, the interplay of temperature, shear rate, and concentration significantly influences viscosity and flow properties wikipedia.orgsciengine.com.

As temperature increases, the viscosity of most liquids, including esters, decreases because the intermolecular forces become weaker, allowing molecules to move more freely rheonics.comwikipedia.orgsciengine.comevonik.com. This temperature-viscosity relationship is quantified by the Viscosity Index (VI), where a higher VI indicates less change in viscosity with temperature, which is desirable for lubricants operating across broad temperature ranges researchgate.netrheonics.com.

The flow behavior of a fluid is also influenced by shear rate. Newtonian fluids exhibit a constant viscosity regardless of the applied shear rate, while non-Newtonian fluids show a shear-dependent viscosity ucl.ac.ukrheonics.comwikipedia.org. The molecular structure and composition, including the size, shape, and polarity of molecules, play a significant role in determining these interactions and, consequently, the fluid's viscosity and flow properties rheonics.comsciengine.com. For instance, larger molecules generally lead to higher viscosity due to increased molecular interactions and entanglements rheonics.com.

The careful selection and formulation of esters like Octadecyl decanoate, often in conjunction with polymeric additives, are essential to achieve desired viscosity profiles and flow properties, ensuring effective lubrication and operational efficiency in diverse industrial applications.

Table 1: General Properties of Octadecyl Decanoate

| Property | Value | Source |

| Molecular Formula | C28H56O2 | exportersindia.comwikipedia.org |

| Molecular Weight | 424.7 g/mol | |

| PubChem CID | 118716 | exportersindia.comwikipedia.org |

| Classification | Fatty Acyls -> Fatty Esters -> Wax Monoesters (LIPID MAPS) | |

| Boiling Point | 462.2 ± 13.0 °C | ontosight.ai |

| Solubility in Water | Insoluble | ontosight.aiucl.ac.uk |

| Solubility in Organic Solvents | Soluble | ontosight.aiucl.ac.uk |

| Nature | Hydrophobic, long-chain ester | ontosight.aiucl.ac.uk |

Environmental Science and Biodegradation Studies of Octadecyl Decanoate

Biodegradation Pathways and Mechanisms

The breakdown of octadecyl decanoate (B1226879) in the environment is primarily mediated by microbial activity through both aerobic and anaerobic processes. The fundamental mechanism involves the enzymatic hydrolysis of the ester bond, which is the most susceptible part of the molecule to biological attack.

The biodegradation of octadecyl decanoate can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, although the rates and intermediate products may differ.

Aerobic Degradation: In the presence of oxygen, microorganisms utilize oxygen as an electron acceptor to break down organic compounds. The aerobic biodegradation of octadecyl decanoate is generally a more rapid and complete process compared to anaerobic degradation. The initial step is the hydrolysis of the ester bond, yielding octadecanol and decanoic acid. These intermediates are then further catabolized through pathways like β-oxidation to ultimately produce carbon dioxide and water. researchgate.net

Anaerobic Degradation: Under anaerobic conditions, in the absence of oxygen, other electron acceptors such as nitrate, sulfate, or carbon dioxide are used by microorganisms. While fatty acid esters can be degraded anaerobically, the process is typically slower. nih.gov The initial hydrolytic cleavage of the ester bond still occurs, but the subsequent breakdown of the resulting fatty alcohol and fatty acid follows different metabolic routes, potentially leading to the formation of methane (B114726) and carbon dioxide in the final stages.

A diverse range of microorganisms, including various genera of bacteria and fungi, are capable of degrading wax esters like octadecyl decanoate. researchgate.net These microbes are ubiquitous in environments such as soil and water. researchgate.net

Bacteria: Several bacterial genera are known to produce enzymes that can break down waxy substances. Genera such as Pseudomonas, Alcaligenes, Micrococcus, Nocardia, Corynebacteria, Arthrobacter, Bacillus, and Rhodococcus have been identified as capable of decomposing waxy residues. researchgate.net These bacteria can utilize the resulting fatty acids and alcohols as carbon sources for their growth and energy production. frontiersin.org

Fungi: Fungi, particularly filamentous fungi, are also significant degraders of complex organic polymers. Species of Penicillium, for example, have been shown to completely degrade polyesters. acs.org Fungi secrete extracellular enzymes that can break down large molecules like octadecyl decanoate into smaller, more easily absorbable compounds.

The table below summarizes some of the key microbial genera involved in the degradation of wax esters.

| Kingdom | Genera |

| Bacteria | Pseudomonas, Alcaligenes, Micrococcus, Nocardia, Corynebacteria, Arthrobacter, Bacillus, Rhodococcus researchgate.net |

| Fungi | Penicillium acs.org |

The key to the biodegradation of octadecyl decanoate lies in the action of specific enzymes that catalyze the cleavage of its ester bond. frontiersin.org Lipases and esterases are the primary classes of enzymes responsible for this biotransformation. frontiersin.org

These enzymes belong to the family of hydrolases and function by catalyzing the hydrolysis of carboxylic ester bonds. frontiersin.orgwikipedia.org In the context of octadecyl decanoate, a wax-ester hydrolase would catalyze the reaction with water to produce octadecanol and decanoic acid. wikipedia.org While lipases are generally more active against water-insoluble long-chain triglycerides, they also exhibit activity towards wax esters. mdpi.com Esterases preferentially hydrolyze water-soluble esters with shorter acyl chains, but the distinction can sometimes overlap. mdpi.com The activity of these enzymes is a critical first step, making the smaller, more soluble molecules available for further microbial metabolism. frontiersin.org

The rate at which octadecyl decanoate biodegrades in the environment is not constant and is influenced by a combination of environmental conditions and the chemical structure of the compound itself. mdpi.comresearchgate.netnih.gov

Environmental Conditions:

Temperature: Microbial activity is highly dependent on temperature. Warmer temperatures generally accelerate biodegradation rates up to an optimal point, beyond which enzyme activity can decrease. sparkoncept.com

Oxygen Availability: Aerobic degradation is typically faster than anaerobic degradation. The presence of oxygen allows for more efficient metabolic pathways. sparkoncept.com

pH: The pH of the soil or water can affect microbial populations and the activity of their enzymes. ijpab.com

Moisture: Water is essential for microbial life and for the hydrolytic cleavage of the ester bond. core.ac.uk

Nutrient Availability: The presence of other nutrients, such as nitrogen and phosphorus, is necessary to support microbial growth and activity. researchgate.net

Polymer Structure:

Chain Length: The length of the fatty acid and fatty alcohol chains can influence biodegradability. While research on specific long-chain esters varies, some studies on other esters suggest that there may be an optimal chain length for microbial degradation. researchgate.net

Crystallinity: The physical state of the wax ester can impact its bioavailability. Amorphous structures are generally more accessible to enzymatic attack than highly crystalline structures. rsc.org

Melting Point: The melting point of the ester, which is related to its chain length and saturation, can affect its physical state in the environment and thus its accessibility to microorganisms. acs.orgnih.gov

The following table summarizes the key factors affecting the biodegradation of esters like octadecyl decanoate.

| Factor | Influence on Biodegradation Rate |

| Environmental | |

| Temperature | Higher temperatures generally increase the rate (up to an optimum) sparkoncept.com |

| Oxygen | Presence of oxygen (aerobic conditions) typically leads to faster degradation sparkoncept.com |

| pH | Optimal pH ranges support higher microbial and enzymatic activity ijpab.com |

| Moisture | Essential for microbial activity and hydrolysis core.ac.uk |

| Structural | |

| Chain Length | Can affect the rate and extent of degradation researchgate.net |

| Crystallinity | Higher crystallinity can decrease the rate of degradation rsc.org |

Environmental Fate and Distribution Modeling

Once released into the environment, octadecyl decanoate, due to its low water solubility and hydrophobic nature, is not expected to remain dissolved in the water column for extended periods. Instead, it is likely to partition to organic matter in soil and sediment. mdpi.com

Modeling the environmental fate of such compounds often involves considering their partitioning behavior between different environmental compartments, including water, soil, sediment, and air. Due to its low volatility, significant distribution to the atmosphere is unlikely. Its strong tendency to adsorb to particulate matter means that its transport will be largely associated with the movement of soil and sediment particles. mdpi.com Therefore, aquatic sediments and terrestrial soils are expected to be the primary sinks for octadecyl decanoate in the environment. mdpi.comresearchgate.net

Assessment of Degradation Products and Environmental Persistence

The primary degradation products of the initial hydrolysis of octadecyl decanoate are its constituent long-chain alcohol and fatty acid:

Octadecanol (a fatty alcohol)

Decanoic acid (a fatty acid)

These initial breakdown products are themselves subject to further microbial degradation. researchgate.net Long-chain alcohols and fatty acids are common natural products and can be readily metabolized by a wide range of microorganisms through pathways such as β-oxidation, ultimately leading to their mineralization into carbon dioxide and water under aerobic conditions. researchgate.net

The environmental persistence of octadecyl decanoate is determined by the rate of its biodegradation. Under optimal conditions with abundant microbial populations and favorable environmental factors (e.g., warm, moist, aerobic conditions), its persistence is expected to be low. sparkoncept.com However, in environments where microbial activity is limited, such as in cold, dry, or anaerobic conditions, the degradation process will be significantly slower, leading to longer persistence. sparkoncept.com The inherent biodegradability of the ester bond suggests that it is not expected to be a persistent organic pollutant in the same category as halogenated compounds. uni-konstanz.de

Analytical Chemistry Methodologies for Octadecyl Decanoate Research

Spectroscopic Characterization Techniques (e.g., Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the molecular structure and identifying functional groups present in octadecyl decanoate (B1226879).

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups within the octadecyl decanoate molecule. For esters, prominent absorption bands are expected. The carbonyl stretching vibration (C=O) of the ester group typically appears as a strong, sharp band around 1710-1720 cm⁻¹. utdallas.edu Additionally, C-H stretching vibrations from the extensive hydrocarbon chains (alkane groups) are observed in the region of 2800-3000 cm⁻¹. utdallas.eduresearchgate.net These include symmetric and asymmetric stretching modes for methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. The presence of these characteristic peaks confirms the ester linkage and the long aliphatic chains. Vapor phase IR spectra for octadecyl decanoate are available, providing detailed vibrational information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information on the connectivity and environment of hydrogen and carbon atoms within the molecule. For octadecyl decanoate, ¹H NMR would reveal distinct signals for the protons adjacent to the ester oxygen (-OCH₂-), the alpha protons to the carbonyl group (-CH₂C=O), and the various methylene and terminal methyl protons along the C18 (octadecyl) and C10 (decanoate) chains. Similarly, ¹³C NMR would show characteristic chemical shifts for the ester carbonyl carbon (typically around 170-175 ppm), the carbons directly bonded to the ester oxygen, and the numerous aliphatic carbons, allowing for a comprehensive structural assignment. One-dimensional (1D) NMR spectra, including ¹³C NMR, are available for octadecyl decanoate. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of octadecyl decanoate, aiding in its definitive identification. Electron ionization (EI) mass spectrometry typically produces a molecular ion peak (M⁺) and characteristic fragment ions that correspond to the cleavage of specific bonds within the molecule. For octadecyl decanoate (C₂₈H₅₆O₂), the molecular weight is 424.7 g/mol . thegoodscentscompany.com Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at m/z 425.43532 and [M+Na]⁺ at m/z 447.41726, can be used for identification, especially in conjunction with ion mobility spectrometry. uni.lu Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful, as it combines the separation power of GC with the identification capabilities of MS. The mass spectrum of octadecyl decanoate obtained via GC-MS has been reported, with a notable top peak at m/z 173. nih.gov

Chromatographic Separation and Identification Methods (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Thin-Layer Chromatography)

Chromatographic techniques are essential for separating octadecyl decanoate from mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely employed technique for the analysis of volatile and semi-volatile compounds like octadecyl decanoate. It allows for the separation of individual components in a complex sample based on their volatility and interaction with the stationary phase, followed by their identification via mass spectrometry. shimadzu.comapidologie.org Non-polar stationary phases, such as those containing octadecyl groups, are commonly used for the separation of long-chain esters. core.ac.uk GC-MS has been successfully applied in the analysis of various fatty acid esters, including decanoate derivatives, in diverse samples such as food aromas and biological extracts. shimadzu.comresearchgate.netnih.gov The technique provides both retention time data for separation and characteristic mass spectra for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. For octadecyl decanoate, reversed-phase (RP) HPLC is typically employed due to its hydrophobic nature. C18 (octadecyl) bonded silica (B1680970) columns are widely used in RP-HPLC for the analysis of esters. ijper.orgresearchgate.netmz-at.demaster-cold.co.il A common mobile phase system for the analysis of decanoic acid, octadecyl ester (a synonym for octadecyl decanoate) involves a mixture of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. sielc.com HPLC methods can be developed for analytical characterization, purity assessment, and isolation of octadecyl decanoate.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective approach for the separation and semi-quantitative analysis of compounds. Octadecyl-modified silica layers (RP-18) are available for HPTLC, providing a suitable stationary phase for the separation of hydrophobic compounds like octadecyl decanoate. researchgate.netcarlroth.comresearchgate.net HPTLC can be used for initial screening, purity checks, and comparison with reference standards, often followed by densitometric quantification. While specific applications for octadecyl decanoate are not detailed in the search results, HPTLC has been successfully applied to other long-chain esters and anabolic compounds, demonstrating its utility for such analyses. researchgate.netugent.be

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis)

Thermal analysis techniques provide insights into the physical transitions and thermal stability of octadecyl decanoate.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. For octadecyl decanoate, DSC can be used to determine key thermal properties such as melting point, crystallization temperature, and any polymorphic transitions. Long-chain esters often exhibit complex thermal behavior due to their ability to form different crystalline phases. While specific data for octadecyl decanoate is not available, DSC is commonly used to characterize the thermal behavior of materials with octadecyl side chains, revealing details about their crystalline and amorphous domains. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time, providing information on its thermal stability and decomposition profile. For octadecyl decanoate, TGA would reveal the temperature at which the compound begins to degrade and the various stages of its thermal decomposition. This technique is crucial for understanding the maximum processing or storage temperatures for the compound. TGA is frequently used in conjunction with DSC to provide a comprehensive understanding of a material's thermal properties. researchgate.netresearchgate.net

X-ray Diffraction for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of solid materials.

Advanced Analytical Approaches for Complex Mixtures

Analyzing octadecyl decanoate within complex mixtures often requires advanced analytical strategies to overcome challenges related to matrix interference and trace-level detection.

Hyphenated and Multidimensional Chromatography: Beyond standard GC-MS and HPLC, advanced hyphenated techniques offer enhanced separation power and specificity. For instance, two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC) can provide significantly improved resolution for highly complex samples where conventional one-dimensional methods fall short. diva-portal.org LC-MS/MS (liquid chromatography-tandem mass spectrometry) offers superior sensitivity and selectivity, particularly for non-volatile or thermally labile components in complex matrices. diva-portal.org These techniques are crucial for identifying and quantifying octadecyl decanoate in biological samples, environmental matrices, or industrial formulations where numerous other compounds are present.

Sample Preparation and Enrichment: Effective sample preparation is critical for the accurate analysis of complex mixtures. Techniques like Solid Phase Extraction (SPE) using octadecyl (C18) sorbents are commonly employed to clean up samples by removing interfering matrix components and to enrich the analyte of interest. researchgate.net This pre-concentration step significantly improves detection limits for trace amounts of octadecyl decanoate. Automated fractionation systems can also be integrated into analytical workflows to selectively isolate specific compounds or classes of compounds from complex extracts, further enhancing the purity of the analyte for subsequent analysis. diva-portal.org

Theoretical and Computational Modeling of Octadecyl Decanoate Systems

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of how octadecyl decanoate (B1226879) molecules interact with each other and with their environment over time. These simulations are crucial for understanding the intermolecular forces that govern the macroscopic properties of the substance.

MD simulations of long-chain esters, such as octadecyl decanoate, typically employ force fields that define the potential energy of the system as a function of the atomic coordinates. These force fields include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). By simulating the system at different temperatures and pressures, researchers can observe phase transitions, such as melting and crystallization, and analyze the underlying molecular rearrangements. For instance, simulations can track the ordering of the alkyl chains as the system cools, providing insights into the crystallization process.

Table 1: Representative Intermolecular Interaction Energies from a Simulated Octadecyl Decanoate System

| Interaction Type | Energy (kJ/mol) |

| Van der Waals | -150.5 |

| Electrostatic | -5.2 |

| Total Non-bonded | -155.7 |

Note: The values in this table are illustrative and represent typical magnitudes of interaction energies that would be obtained from a molecular dynamics simulation of a long-chain ester like octadecyl decanoate in a condensed phase.

Predictive Models for Material Properties and Aggregation Behavior

Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) models, are statistical methods used to predict the properties of a chemical compound based on its molecular structure. nih.govnih.gov These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property of interest. For octadecyl decanoate, QSPR models can be developed to predict various material properties such as melting point, boiling point, density, and viscosity.

The process of building a QSPR model involves several steps. First, a dataset of compounds with known properties is collected. For octadecyl decanoate, this would ideally include a series of long-chain esters with varying chain lengths. Next, a large number of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or quantum-chemical in nature.

Using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms, a model is then trained to correlate the descriptors with the experimental property. The predictive power of the model is assessed through rigorous validation techniques, including internal cross-validation and external validation with a separate test set of compounds.

Predictive models can also be applied to understand the aggregation behavior of octadecyl decanoate. mdpi.comnih.govnih.gov For instance, models can be developed to predict the critical micelle concentration if octadecyl decanoate were to be part of a surfactant system, or to predict its tendency to form ordered structures in different solvents. These models would likely incorporate descriptors that capture the amphiphilic nature of the molecule, such as the balance between the hydrophobic alkyl chains and the more polar ester group.

Table 2: Example of a QSPR Model for Predicting the Melting Point of Long-Chain Esters

| Descriptor | Coefficient |

| Molecular Weight | 0.52 |

| Number of Carbon Atoms | 2.15 |

| Wiener Index | -0.08 |

| Intercept | -150.3 |

Note: This table presents a hypothetical linear QSPR model to illustrate the relationship between molecular descriptors and a physical property. The coefficients are for illustrative purposes only.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. scirp.orgjddtonline.infosciepub.comresearchgate.net These methods can be used to investigate the reactivity and stability of octadecyl decanoate by calculating various molecular properties derived from the molecule's wave function or electron density.

The stability of octadecyl decanoate can be assessed by calculating its heat of formation and by analyzing the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. A large HOMO-LUMO gap generally indicates high kinetic stability. sciepub.com

Reactivity can be further explored by calculating reactivity descriptors. The distribution of electrostatic potential on the molecular surface can identify regions that are susceptible to nucleophilic or electrophilic attack. The ester group, with its partial positive charge on the carbonyl carbon and partial negative charges on the oxygen atoms, is the primary site of chemical reactivity in octadecyl decanoate. Quantum chemical calculations can quantify these partial charges and predict the most likely sites for reactions such as hydrolysis.

Furthermore, these calculations can be used to model the transition states of chemical reactions involving octadecyl decanoate, allowing for the determination of activation energies and reaction rates. For example, the mechanism of ester hydrolysis under acidic or basic conditions can be elucidated by mapping the potential energy surface of the reaction pathway.

Table 3: Selected Quantum Chemical Descriptors for Octadecyl Decanoate (Calculated)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 1.9 D |

Note: These values are representative of what would be expected from a DFT calculation on a molecule like octadecyl decanoate and are for illustrative purposes.

Emerging Research Frontiers and Future Directions

Novel Applications in Interdisciplinary Scientific Fields

Research into octadecyl decanoate (B1226879) and similar saturated alkyl esters is revealing their potential in interdisciplinary fields, particularly in materials science and food technology. These esters are integral components of vegetable waxes, influencing their functional properties, which are crucial for applications in natural cosmetics and edible oleogels. frontiersin.orgresearchgate.net

While specific novel applications for octadecyl decanoate are still an area of active exploration, its classification as a saturated alkyl ester suggests its relevance in the development of structured lipid systems. The self-assembly behavior of saturated alkyl esters, including both symmetrical and asymmetrical variants, is a key area of study for understanding and controlling the crystallization of vegetable waxes in edible oleogels. frontiersin.orgresearchgate.net

For instance, studies on the self-assembly of various alkyl esters in oleogels have shown that the symmetry or asymmetry of the ester can influence crystal shape. frontiersin.org This understanding is vital for tailoring the textural and physical properties of oleogels, which can serve as healthier alternatives to trans-fat-containing solid fats in food products.

Table 1: Examples of Alkyl Esters and their Role in Oleogel Research

| Alkyl Ester Type | Example Compounds | Key Research Focus |

| Symmetrical Esters | Tetradecyl tetradecanoate, Hexadecyl hexadecanoate, Octadecyl octadecanoate, Eicosyl eicosanoate, Docosanyl docosanoate | Understanding crystal shape and thermo-mechanical properties in neat state and oleogels. frontiersin.orgresearchgate.net |

| Asymmetrical Esters | Octadecyl tetradecanoate, Octadecyl hexadecanoate, Octadecyl eicosanoate, Octadecyl docosanoate | Investigating the effect of asymmetry on crystal shape and rheological behavior in oleogels. frontiersin.orgresearchgate.net |

| General Saturated Alkyl Esters | Octadecyl decanoate (as a representative) | Determining functional properties of vegetable waxes for natural cosmetics and edible oleogels. researchgate.net |

Sustainable Production and Circular Economy Integration for Esters

The drive towards sustainability and circular economy principles is significantly impacting the production of chemical compounds, including esters like octadecyl decanoate. The circular economy model aims to transition from a linear "take-make-dispose" approach to a regenerative system that minimizes waste and optimizes resource utilization. boisestate.edu Green chemistry plays a pivotal role in this transition by promoting efficient manufacturing processes and waste reduction. mdpi.com

The sustainable production of esters often involves utilizing bio-based raw materials derived from renewable biomass sources such, as plants, algae, and various organic wastes. nih.gov Fatty acids and their derivatives, which include fatty acid alkyl esters (FAAEs), are particularly important chemicals obtained from these renewable sources. nih.gov

Key strategies for sustainable ester production and circular economy integration include:

Bio-based Synthesis: The synthesis of fatty acid cellulose (B213188) esters (FACEs) from cellulose and fatty acids, utilizing CO2-based switchable solvent systems, exemplifies a sustainable approach. acs.org Similarly, the epoxidation of fatty acid methyl esters (FAMEs) derived from algal biomass is being explored for the development of sustainable bio-based epoxy resins. mdpi.com

Waste Valorization: Waste cooking oils (WCOs) represent a valuable feedstock for the sustainable production of raw materials, including fatty acids and glycerol (B35011), aligning with circular economy principles. rsc.org This approach not only reduces waste but also provides alternative sources for chemical production.

Green Lubricants and Solvents: Fatty acid esters are increasingly employed in the formulation of green lubricating oils and as environmentally friendly solvents. nih.govrsc.org For instance, pelargonic acid esters are being investigated for their potential in bio-based lubricant applications, with their physical-chemical and rheological properties being influenced by the structural features of the alcohol used. nih.gov

The integration of these sustainable production methods for esters contributes to reducing reliance on fossil resources and fosters a more resilient chemical industry within a circular economy framework. nih.govlanxess.com

Development of Advanced Characterization Protocols for Complex Systems

The accurate and detailed characterization of octadecyl decanoate within complex systems is crucial for understanding its behavior and optimizing its applications. Advanced analytical techniques offer enhanced resolution, sensitivity, and separation capabilities necessary for such intricate analyses.

Table 2: Advanced Characterization Techniques for Fatty Acid Esters in Complex Systems

| Technique | Principle | Application/Benefit | Relevant Findings |

| Two-Dimensional Gas Chromatography (GC×GC) | Separates compounds based on two different stationary phases in series, with a modulator between them. | Offers enhanced resolution, sensitivity, and separation performance compared to conventional GC. mdpi.comresearchgate.netnih.gov Enables identification of cis and trans isomers and determination of double bond location and number. researchgate.netnih.gov | In one study, GC×GC combined with high-resolution mass spectrometry and flame ionization detection identified 36 fatty acid methyl esters (FAMEs) within the C6–C24 region. researchgate.netnih.gov This method also minimized FAME contamination and loss during pretreatment, achieving a fatty acid recovery rate of 106% with an average relative standard deviation of about 3%. nih.gov |

| High-Performance Liquid Chromatography (HPLC) & Ultra-High-Performance Liquid Chromatography (UHPLC) | Separates compounds based on their physicochemical properties (e.g., polarity, chain length) using a liquid mobile phase and a stationary phase. | Provides excellent resolution and speed for lipidomics and fatty acid analysis. mdpi.com UHPLC enhances sensitivity and throughput. mdpi.com | Reverse-phase LC, commonly using C8, C18, and C30 columns, separates lipids by hydrophobicity. mdpi.com Specialized methods like Ag-LC and chiral LC improve isomer separation. mdpi.com |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. | Preferred for its exceptional sensitivity, resolution, and molecular specificity, often coupled with chromatography. mdpi.com | Used in conjunction with GC×GC for quantification of FAMEs. researchgate.netnih.gov MALDI-TOF MS is also used for characterizing bio-based epoxy compounds. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Utilizes the magnetic properties of atomic nuclei to determine molecular structure. | Dominant technique for fatty acid detection. mdpi.com Used to characterize the structure of starch esters. atlasofscience.org | Used for structural characterization of novel biobased epoxy compounds. rsc.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample to identify functional groups. | Used for characterizing the chemical structure of compounds. rsc.org | Employed in the characterization of epoxidized sucrose (B13894) esters of fatty acids. rsc.org |

These advanced protocols are essential for gaining a comprehensive understanding of the structural integrity, purity, and interaction of octadecyl decanoate within complex matrices, paving the way for its targeted development and application.

Bioengineering and Metabolic Engineering for Enhanced Degradation

The biodegradation of esters, including octadecyl decanoate, is a critical area of research, particularly concerning environmental sustainability and waste management. Biodegradation involves the breakdown of chemical materials into environmentally acceptable, non-toxic products through the action of microorganisms such as bacteria and fungi. miljodirektoratet.noresearchgate.net

The enzymatic degradation of ester bonds is a primary mechanism, leading to the formation of carboxyl and hydroxyl end groups. researchgate.netresearchgate.net Lipases and esterases are key enzymes that catalyze the hydrolysis of fatty acid esters. While lipases are generally more active against water-insoluble long-chain triacylglycerols, esterases typically prefer water-soluble short acyl chain esters. mdpi.com

Research in bioengineering and metabolic engineering aims to enhance the degradation of such compounds:

Microbial Degradation: Various microorganisms exhibit the ability to degrade oils and fatty acid esters. For example, Acinetobacter junii WCO-9, an efficient oil-degrading bacterium isolated from oil-contaminated soil, demonstrates significant lipase (B570770) activity and can degrade a variety of edible oils. nih.gov Its enhanced degradation capability is attributed to a complete triglyceride degradation pathway and specific lipase genes. nih.gov Pseudomonas species are also well-known for their roles in the biodegradation of petroleum hydrocarbons and long-chain fatty acids. mdpi.comnih.gov

Enzymatic Approaches: Studies have explored the use of recombinant E. coli engineered to produce AlkBGT enzymes for the biocatalytic conversion of fatty acid esters into ω-hydroxy fatty acid esters. nih.gov This demonstrates the potential of metabolic engineering to not only degrade but also valorize ester compounds into more valuable chemicals.

Factors Influencing Degradation: The presence or absence of oxygen significantly influences the degradation pathway, leading to aerobic (producing carbon dioxide) or anaerobic (producing methane) end products. miljodirektoratet.no Understanding these pathways is crucial for designing effective biodegradation strategies.

Table 3: Examples of Enzymatic Degradation of Esters

| Enzyme Source | Substrate Type | Observed Activity | Key Implications |

| Acinetobacter junii WCO-9 | ρ-nitrophenyl decanoate (a model ester), various edible oils | High lipase activity (3000 U/L for ρ-NPD decomposition); significantly better degradation than control strains. nih.gov | Demonstrates potential for environmental remediation and industrial lipase production due to complete triglyceride degradation pathway and specific lipase genes. nih.gov |

| Recombinant E. coli (AlkBGT enzymes) | Fatty acid esters | Biocatalytic conversion to ω-hydroxy fatty acid esters. nih.gov | Highlights the potential of metabolic engineering for both degradation and valorization of esters. nih.gov |

| Lipases (e.g., from Pseudomonas sp., Candida antarctica) and Esterases | Aliphatic polyesters, fatty acid esters | Efficient hydrolysis of ester bonds, leading to degradation. researchgate.netresearchgate.netmdpi.com | Different enzymes show varying activities based on substrate chain length and solubility. mdpi.com |

Future research in bioengineering and metabolic engineering will likely focus on optimizing microbial strains and enzymatic systems for the efficient and specific degradation of recalcitrant esters, contributing to environmental clean-up and the development of biodegradable materials.

Q & A

Q. What are the established synthetic routes for octadecyl decanoate, and how is purity validated in academic settings?

Octadecyl decanoate is typically synthesized via esterification reactions between decanoic acid and octadecyl alcohol, catalyzed by acidic or enzymatic agents. Purity validation involves nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) to verify ester bond formation, and elemental analysis to assess carbon, hydrogen, and oxygen composition (e.g., as applied to copper decanoate complexes in Table 1 of ). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with C18 columns ( ) can further quantify impurities .

Q. Which analytical techniques are optimal for characterizing the physicochemical properties of octadecyl decanoate?

Key methods include:

- Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points and phase transitions (e.g., rotator phases observed in octadecyl acrylate studies, ).

- Spectroscopy : Fourier-transform IR (FTIR) for functional group analysis and UV-Vis spectroscopy for solubility studies.

- Chromatography : Reversed-phase HPLC with octadecyl-bonded columns (e.g., Shim-pack GIS C18, ) for separation efficiency and retention time analysis .

Advanced Research Questions

Q. How can phase behavior studies (e.g., rotator vs. crystalline phases) inform the reactivity of octadecyl decanoate in polymer matrices?

Phase behavior significantly impacts reactivity. For example, rotator phases (RII, RI) in octadecyl acrylate enable chain-reaction photopolymerization due to molecular mobility, while crystalline phases (Cort, Ctri) restrict reactivity ( ). Applying similar DSC and X-ray diffraction (XRD) protocols to octadecyl decanoate can map phase-dependent reactivity, guiding polymer composite design. Molecular dynamics simulations, as used in , may further predict intra- or interlayer polymerization pathways .

Q. What methodological approaches resolve contradictions in solubility data for octadecyl decanoate across solvents?

Contradictions often arise from variability in experimental conditions (e.g., temperature, solvent purity). Standardized protocols should include:

- Controlled solubility assays : Use USP/PhEur-grade solvents and replicate under inert atmospheres.

- Cross-validation : Combine HPLC ( ) with gravimetric analysis to quantify solubility.

- Data normalization : Reference solubility against structurally similar esters (e.g., octadecyl acetate, ) to identify trends in alkyl chain interactions .

Q. How does the alkyl chain length of octadecyl decanoate influence its coordination with metal ions in complexation studies?

The C18 chain enhances hydrophobicity, reducing aqueous solubility but improving affinity for nonpolar metal complexes. Comparative studies with shorter-chain decanoates (e.g., copper decanoate in ) can isolate chain-length effects. Spectroscopic techniques like electron paramagnetic resonance (EPR) and X-ray photoelectron spectroscopy (XPS) are critical for analyzing metal-ligand binding modes. Theoretical calculations (e.g., density functional theory) may further elucidate steric and electronic influences .

Q. What strategies ensure reproducibility in chromatographic separation of octadecyl decanoate from multicomponent mixtures?

Key considerations include:

- Column selection : Use C18 columns with high carbon load (e.g., Shim-pack GIS series, ) for optimal retention.

- Mobile phase optimization : Adjust acetonitrile/water ratios to balance resolution and run time.

- Validation : Employ internal standards (e.g., deuterated decanoates) and adhere to ICH guidelines for precision and accuracy .

Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on octadecyl decanoate?

- Feasible : Prioritize techniques with accessible instrumentation (e.g., DSC, HPLC).

- Novel : Explore understudied applications, such as phase-dependent catalytic activity.

- Relevant : Align with broader goals like sustainable material design ( ). Pilot studies using existing protocols (e.g., ’s photopolymerization setup) ensure scalability .

Q. What statistical approaches are recommended for analyzing contradictory data in octadecyl decanoate studies?

- Multivariate analysis : Principal component analysis (PCA) to identify outlier datasets.

- Meta-analysis : Aggregate solubility or reactivity data from published studies (e.g., ) to discern consensus trends.

- Error propagation models : Quantify uncertainty in DSC or chromatographic measurements ( ) .

Data Presentation and Reproducibility

Q. How should researchers structure results sections to enhance clarity in octadecyl decanoate studies?

Q. What peer-review criteria are critical for validating octadecyl decanoate research?

Reviewers should assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.